3-Tetradecylpropionate
Description
3-Tetradecylpropionate is a fatty acid ester characterized by a tetradecyl (C₁₄H₂₉) chain attached to a propionate group (C₃H₅O₂). Its molecular formula is C₁₇H₃₄O₂, with a molecular weight of 270.45 g/mol. This compound is structurally defined by its long hydrophobic alkyl chain and hydrophilic ester group, making it relevant in applications such as lubricants, plasticizers, or stabilizers in polymer formulations.
Properties
CAS No. |
959307-65-4 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tetradecan-3-yl propanoate |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)19-17(18)6-3/h16H,4-15H2,1-3H3 |
InChI Key |
FVJPDZCMIJRMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecylpropionate typically involves the esterification of tetradecanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of 3-Tetradecylpropionate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Tetradecylpropionate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Propionic acid and tetradecanoic acid.
Reduction: Tetradecanol and propanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
3-Tetradecylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants .
Mechanism of Action
The mechanism of action of 3-Tetradecylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Tetradecylpropionate with key analogues:
Key Observations :
- Chain Length and Hydrophobicity: 3-Tetradecylpropionate’s C₁₄ chain provides intermediate hydrophobicity compared to Methyl Tetradecanoate (C₁₄) and Dioctadecyl Thiodipropionate (C₁₈). Longer chains (e.g., C₁₈) enhance thermal stability, making them preferred in high-temperature applications like polymer antioxidants .
- Functional Groups : The thiol group in Tridecyl 3-Mercaptopropionate increases reactivity (e.g., radical scavenging) but also toxicity risks, necessitating stringent safety protocols . Dioctadecyl Thiodipropionate’s thioether linkage improves antioxidative properties in plastics .
Physicochemical Properties
- Solubility: 3-Tetradecylpropionate is likely sparingly soluble in water due to its long alkyl chain, similar to Methyl Tetradecanoate (logP ~7.5 estimated). The sulfur-containing analogues (e.g., Tridecyl 3-Mercaptopropionate) may exhibit even lower solubility due to increased hydrophobicity .
- Thermal Stability: Dioctadecyl Thiodipropionate’s dimeric structure and sulfur bridge enhance stability (decomposition temperature >200°C), whereas 3-Tetradecylpropionate’s monomeric structure may limit its use in high-heat environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
